Cas no 1401668-07-2 (N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide structure](https://ja.kuujia.com/scimg/cas/1401668-07-2x500.png)
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide 化学的及び物理的性質
名前と識別子
-
- N-[(s)-1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
- N-((S)-1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)acetamide
- AM97881
- N-[(S)-1-((S)-2-Amino-3-methylbutyryl)pyrrolidin-3-yl]acetamide
- N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide
-
- インチ: 1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
- InChIKey: JBZXWRRMJBREKC-UWVGGRQHSA-N
- ほほえんだ: O=C([C@H](C(C)C)N)N1CC[C@@H](C1)NC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- トポロジー分子極性表面積: 75.4
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084851-500mg |
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide |
1401668-07-2 | 500mg |
£755.00 | 2022-02-28 |
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamideに関する追加情報
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide and CAS No. 1401668-07-2: A Comprehensive Overview
The compound with the CAS number 1401668-07-2 and the product name N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate stereochemistry and molecular architecture, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
At the core of this compound's structure lies a highly functionalized pyrrolidine backbone, which is a key feature contributing to its unique pharmacological properties. The presence of multiple stereocenters, particularly the (S)-configuration at the amine and amino acid-derived units, underscores the importance of enantioselective synthesis in achieving optimal biological activity. This aspect is critical in modern drug design, where chirality often dictates efficacy and safety profiles.
Recent research has highlighted the significance of chiral auxiliaries and catalysts in the synthesis of such complex molecules. The use of these agents not only ensures high enantiomeric purity but also enhances the overall yield and scalability of the synthetic routes. For instance, asymmetric hydrogenation and chiral resolution techniques have been employed to isolate the desired (S)-enantiomer with remarkable precision.
The pharmacological potential of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide has been explored in several preclinical studies. These investigations have revealed promising activities in modulating neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The compound's ability to interact with these receptors suggests its utility in treating neurological disorders such as epilepsy, Parkinson's disease, and depression.
In addition to its neurological applications, this compound has shown promise in combating inflammatory conditions. Studies indicate that it can inhibit key enzymes involved in the inflammatory cascade, such as COX-2 and lipoxygenase. By modulating these pathways, it may offer a novel therapeutic approach for chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease.
The synthetic route to CAS No. 1401668-07-2 involves multiple steps, each requiring careful optimization to ensure high yields and purity. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by functional group transformations such as amide bond formation and stereoselective alkylation. Advanced computational methods have been employed to predict optimal reaction conditions, thereby reducing experimental trial-and-error.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding the binding interactions between this compound and its target proteins. These insights have guided medicinal chemists in designing analogs with enhanced potency and reduced side effects. For instance, virtual screening has identified structural modifications that improve binding affinity while maintaining stereochemical integrity.
As interest in personalized medicine grows, the demand for enantiomerically pure compounds like N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide continues to rise. This trend necessitates advancements in synthetic methodologies that can efficiently produce these complex molecules on a large scale. Continuous flow chemistry has emerged as a powerful tool in this regard, offering advantages such as improved reproducibility and reduced solvent consumption.
The regulatory landscape for such compounds is also evolving, with agencies like the FDA and EMA placing greater emphasis on enantiomeric purity and stereochemical consistency. Manufacturers must navigate these requirements carefully to ensure compliance while maintaining cost-effectiveness. Collaborative efforts between academia and industry are crucial in developing robust synthetic strategies that meet both scientific and regulatory standards.
In conclusion, CAS No. 1401668-07-2 represents a significant contribution to pharmaceutical chemistry, with its unique structure and multifaceted applications. The ongoing research into its pharmacological properties promises new therapeutic avenues for various diseases. As synthetic methodologies continue to advance, the production of such complex molecules will become more efficient and scalable, further solidifying their role in modern drug development.
1401668-07-2 (N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-acetamide) 関連製品
- 479386-13-5(2-[[4-(Acetylamino)phenyl]amino]-1-methyl-2-oxoethyl 4-formylbenzoate)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 1602072-59-2(5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid)
- 25696-57-5(6-Bromo-2-naphthyl-a-D-glucopyranoside)
- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)
- 84325-18-8(4-Methylumbelliferyl b-D-Cellotrioside)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 1805321-19-0(2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)



